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Compound of Interest

Compound Name: ADR 851 free base

Cat. No.: B1665029 Get Quote

Disclaimer: Information available in the public domain regarding ADR 851 free base is

exceptionally limited. This document summarizes the currently accessible data and provides a

general framework for understanding its classification and reported biological activity based on

a single primary reference and broader knowledge of its drug class. A comprehensive technical

guide cannot be furnished without access to more detailed proprietary or unpublished research.

Introduction
ADR 851 is identified as a novel 5-HT3 receptor antagonist.[1] As a member of this drug class,

it is presumed to function by blocking the action of serotonin (5-hydroxytryptamine) at the 5-

HT3 receptor, a ligand-gated ion channel involved in neuronal depolarization.[1] Structurally,

ADR 851 is classified as a benzofuran derivative.[1] The primary therapeutic potential

investigated in the available literature is its analgesic effect in models of inflammatory pain.[1]

Chemical and Physical Properties
Specific quantitative data regarding the chemical and physical properties of ADR 851 free
base, such as molecular weight, melting point, solubility, and pKa, are not available in the

reviewed literature.

Synthesis
While ADR 851 is known to be a benzofuran derivative, a detailed, step-by-step synthesis

protocol for its free base form has not been publicly disclosed. The synthesis of benzofuran
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cores is a well-established area of medicinal chemistry, often involving strategies such as the

Perkin rearrangement, intramolecular cyclization of substituted phenols, or transition metal-

catalyzed coupling reactions. Without a specific publication on ADR 851's synthesis, a precise

methodology cannot be provided.

Mechanism of Action and Signaling Pathway
ADR 851 is an antagonist of the 5-HT3 receptor.[1] These receptors are cation-selective ion

channels. Upon binding of serotonin, the channel opens, leading to a rapid influx of Na+, K+,

and Ca2+ ions, which causes neuronal depolarization. As an antagonist, ADR 851 is expected

to bind to the 5-HT3 receptor without activating it, thereby preventing serotonin-mediated

depolarization.

The downstream signaling cascade initiated by 5-HT3 receptor activation, which ADR 851

would inhibit, can involve calcium-dependent pathways. An influx of extracellular Ca2+ can

trigger further release of calcium from intracellular stores and activate calcium-dependent

signaling proteins like Calmodulin-dependent kinase II (CaMKII), which in turn can modulate

other pathways, such as the ERK1/2 signaling cascade.
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Caption: Proposed inhibitory mechanism of ADR 851 on the 5-HT3 receptor signaling pathway.

Experimental Data
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The only available quantitative data for ADR 851 pertains to its analgesic effects in a formalin-

induced inflammatory pain model in rats.

Analgesic Efficacy in Formalin Test
The study investigated the analgesic properties of the S and R stereoisomers of ADR 851

following subcutaneous administration.

Stereoisomer Dose (mg/kg, s.c.)
Analgesic Effect in
Formalin Test

ADR-851S 1 Significant Analgesia

ADR-851R 3 Significant Analgesia

ADR-851R 10 Significant Analgesia

Table 1: Summary of effective doses of ADR 851 isomers in the formalin-induced inflammatory

pain model in rats.[1]

Of note, neither isomer of ADR 851 demonstrated analgesic effects in acute thermal or

mechanical pain tests at the doses tested (0.1-10 mg/kg s.c.).[1]

Experimental Protocols
Formalin-Induced Inflammatory Pain Model
While the specific protocol for the ADR 851 study is not detailed, a general methodology for this

model is as follows.

Objective: To assess the analgesic efficacy of a compound against inflammatory pain.

Materials:

Test subjects: Rats (specific strain and sex to be specified, e.g., Sprague-Dawley males)

Test compound: ADR 851 free base, dissolved in a suitable vehicle

Nociceptive agent: Formalin solution (e.g., 2-5% in saline)
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Administration tools: Syringes for subcutaneous injection

Observation chamber: A clear enclosure allowing for unobstructed observation of the

animal's paw.

Procedure:

Acclimation: Animals are acclimated to the testing environment to reduce stress-induced

variability.

Compound Administration: A predetermined dose of ADR 851 free base or vehicle is

administered subcutaneously at a specific time point before the formalin injection (e.g., 30

minutes prior).

Induction of Nociception: A small volume (e.g., 50 µL) of formalin solution is injected into the

plantar surface of the rat's hind paw.

Observation: The animal is immediately placed in the observation chamber. The cumulative

time spent licking the injected paw is recorded. This is typically done in two phases:

Phase 1 (Early/Neurogenic Phase): 0-5 minutes post-injection.

Phase 2 (Late/Inflammatory Phase): 15-30 minutes post-injection.

Data Analysis: The paw-licking time in the drug-treated group is compared to the vehicle-

treated control group. A statistically significant reduction in licking time indicates an analgesic

effect.
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Caption: Generalized experimental workflow for the formalin test to assess analgesic efficacy.

Conclusion
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ADR 851 is a novel benzofuran-based 5-HT3 receptor antagonist with demonstrated analgesic

activity in a rat model of inflammatory pain. The available data, derived from a single abstract,

indicates that both its S and R isomers are effective, albeit at different doses. Due to the lack of

publicly available, in-depth research, critical information regarding its chemical properties,

synthesis, pharmacokinetics, and a more detailed pharmacological profile remains unknown.

Further publications are required to fully characterize ADR 851 free base and evaluate its

potential as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1665029?utm_src=pdf-body
https://www.benchchem.com/product/b1665029?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Summary-of-the-proposed-5-HT3R-mediated-downstream-signaling-pathway-underlying_fig9_264797512
https://www.benchchem.com/product/b1665029#adr-851-free-base-literature-review
https://www.benchchem.com/product/b1665029#adr-851-free-base-literature-review
https://www.benchchem.com/product/b1665029#adr-851-free-base-literature-review
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1665029?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665029?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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